molecular formula C12H13N5 B15291411 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile

2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B15291411
M. Wt: 227.27 g/mol
InChI Key: OIJGLBQWQIANSJ-UHFFFAOYSA-N
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Description

2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a complex organic compound that features a pyrazole ring substituted with an isopropyl group and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyrazine derivative and an isopropyl-substituted hydrazine, the reaction proceeds through a series of steps including condensation, cyclization, and nitrile formation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the isopropyl group and the pyrazine ring in 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile makes it unique.

Properties

Molecular Formula

C12H13N5

Molecular Weight

227.27 g/mol

IUPAC Name

2-(5-propan-2-yl-3-pyrazin-2-ylpyrazol-1-yl)acetonitrile

InChI

InChI=1S/C12H13N5/c1-9(2)12-7-10(16-17(12)6-3-13)11-8-14-4-5-15-11/h4-5,7-9H,6H2,1-2H3

InChI Key

OIJGLBQWQIANSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1CC#N)C2=NC=CN=C2

Origin of Product

United States

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